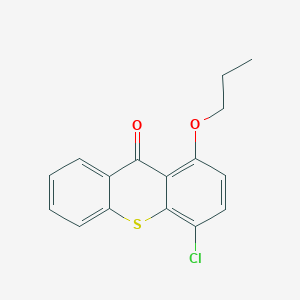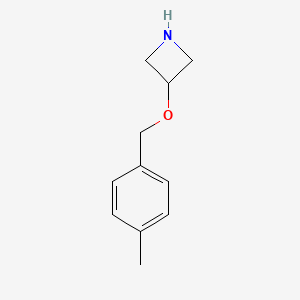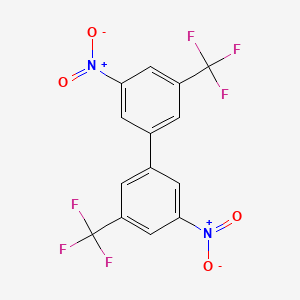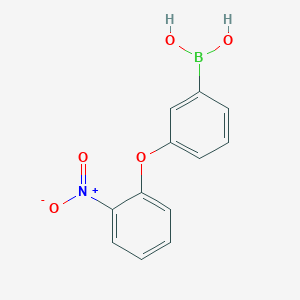
(3-(2-Nitrophenoxy)phenyl)boronic acid
Vue d'ensemble
Description
(3-(2-Nitrophenoxy)phenyl)boronic acid is a boronic acid compound with the molecular formula C12H10BNO5 . It has an average mass of 259.022 Da and a monoisotopic mass of 259.065216 Da . This compound is also known by other names such as [3- (2-nitrophenoxy)phenyl]boronic acid and 3- (2-Nitrophenoxy)phenylboronicacid .
Synthesis Analysis
Boronic acids, including This compound, can be synthesized using various methods . One common synthesis method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Another approach involves the use of acoustic dispensing technology to synthesize large libraries of boronic acid derivatives based on multiple chemistries and building blocks .
Molecular Structure Analysis
The molecular structure of This compound can be represented by the canonical SMILES string B(C1=CC(=CC=C1)OC2=CC=CC=C2N+[O-])(O)O .
Chemical Reactions Analysis
Boronic acids, including This compound, are known to participate in various chemical reactions. They can be used as building blocks and synthetic intermediates . They are involved in several transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of This compound include a density of 1.4±0.1 g/cm3, a boiling point of 449.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 74.7±3.0 kJ/mol and a flash point of 225.9±31.5 °C . The compound has a molar refractivity of 65.8±0.4 cm3, a polar surface area of 96 Å2, and a molar volume of 184.9±5.0 cm3 .
Applications De Recherche Scientifique
Applications in Saccharide Recognition and Sensing
Optical Modulation in Carbon Nanotubes : Phenyl boronic acids, including variants similar to (3-(2-Nitrophenoxy)phenyl)boronic acid, are recognized for their ability to bind to saccharides and modulate the optical properties of materials like carbon nanotubes. For instance, when conjugated to polyethylene glycol and carbon nanotubes, they can quench near-infrared fluorescence in response to saccharide binding, demonstrating a clear link between the boronic acid structure and the photoluminescent properties of single-walled carbon nanotubes (Mu et al., 2012).
Spectroscopic Reporting for Saccharides : Boronic acids are utilized in designing spectroscopic reporter compounds, especially for recognizing saccharides. They exhibit significant changes in spectroscopic properties upon binding with saccharides, like a notable blue shift observed with the interaction of certain boronic acids and D-fructose, suggesting their potential in constructing polyboronic acid sensors for specific saccharide recognition (Ni et al., 2004).
Applications in Chemical and Biological Analysis
Complexation with L-lactate : Boronic acids, such as this compound, are known for their ability to form complexes with diols and alpha-hydroxy acids. They have been incorporated into hydrogels to create responsive and reversible holographic sensors for substances like L-lactate. This demonstrates the potential of boronic acids in the development of sensitive and selective sensors for various biochemical applications (Sartain et al., 2008).
Fluorescent Probes for Biological Applications : Boronic acids can be modified to serve as fluorescent probes. The introduction of certain functional groups to the boronic acid structure significantly affects their fluorescence properties, indicating their utility in designing probes for various biological applications, such as chelation of metal ions or specific molecular recognition (Ziessel et al., 2006).
Applications in Organic Synthesis and Material Science
Organocatalytic Reactions : Boronic acids serve as versatile catalysts in various organic reactions. They have been used to catalyze the aza-Michael addition of hydroxamic acid to quinone imine ketals in a highly enantioselective manner, highlighting their role in synthesizing densely functionalized cyclohexanes (Hashimoto et al., 2015).
Mécanisme D'action
Boronic acids, including (3-(2-Nitrophenoxy)phenyl)boronic acid, have been shown to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in boronic acids, including (3-(2-Nitrophenoxy)phenyl)boronic acid, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
[3-(2-nitrophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKDGJZAMJMTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674336 | |
| Record name | [3-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-95-9 | |
| Record name | B-[3-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1393292.png)

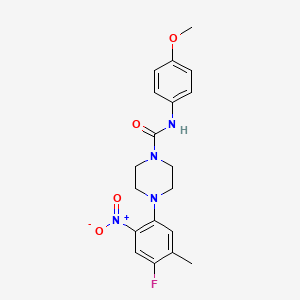
![Methyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1393300.png)
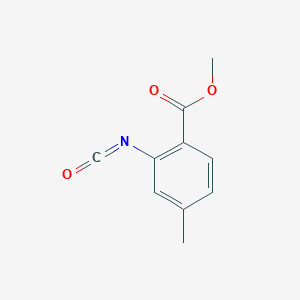
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)
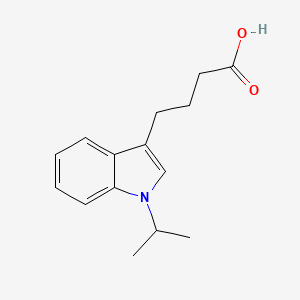
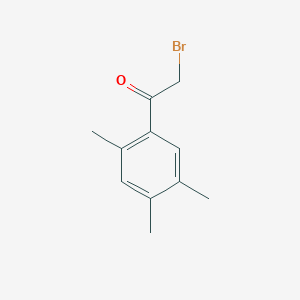
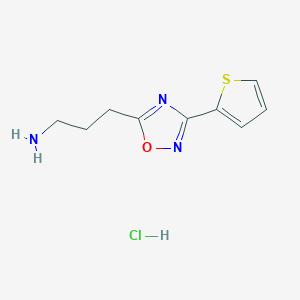
![Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B1393309.png)
![1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1393310.png)
